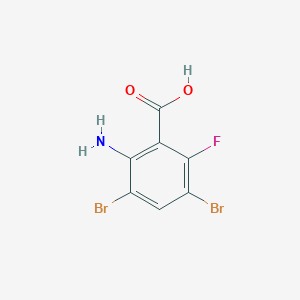

2-Amino-3,5-dibromo-6-fluorobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,5-dibromo-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2FNO2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWCACOUGDPIBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371007 | |

| Record name | 2-amino-3,5-dibromo-6-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-10-1 | |

| Record name | 2-Amino-3,5-dibromo-6-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-3,5-dibromo-6-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3,5-dibromo-6-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, HRMS provides a molecular formula that is crucial for structural confirmation.

In the case of 2-Amino-3,5-dibromo-6-fluorobenzoic acid, HRMS analysis would be expected to confirm the molecular formula C₇H₄Br₂FNO₂. The analysis would also reveal a characteristic isotopic pattern owing to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase. It provides an additional layer of identification that is complementary to mass-to-charge ratio. Predicted CCS values for various adducts of this compound have been calculated and are presented in the table below. These values can be instrumental in identifying the compound in complex mixtures when compared against experimental ion mobility-mass spectrometry data.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 311.86656 | 143.2 |

| [M+Na]⁺ | 333.84850 | 154.5 |

| [M-H]⁻ | 309.85200 | 147.8 |

| [M+NH₄]⁺ | 328.89310 | 160.9 |

| [M+K]⁺ | 349.82244 | 137.9 |

| [M+H-H₂O]⁺ | 293.85654 | 149.3 |

| [M+HCOO]⁻ | 355.85748 | 157.6 |

| [M+CH₃COO]⁻ | 369.87313 | 205.3 |

| [M+Na-2H]⁻ | 331.83395 | 147.1 |

| [M]⁺ | 310.85873 | 174.4 |

| [M]⁻ | 310.85983 | 174.4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the precise connectivity of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the complete elucidation of the molecular skeleton.

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. For this compound, the predicted ¹H NMR spectrum would be expected to show distinct signals for the aromatic proton and the protons of the amine and carboxylic acid groups. The sole aromatic proton (H-4) is anticipated to appear as a singlet due to the absence of adjacent protons. The chemical shifts of the amine (NH₂) and carboxylic acid (COOH) protons are typically broad and can vary depending on the solvent and concentration.

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | ~8.0 | s (singlet) |

| NH₂ | Broad, variable | |

| COOH | Broad, variable |

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The predicted chemical shifts are influenced by the electronegativity of the attached atoms (bromine, fluorine, nitrogen, and oxygen). The carbon atom of the carboxylic acid group is expected to appear significantly downfield.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C-COOH) | ~165 |

| C-2 (C-NH₂) | ~145 |

| C-3 (C-Br) | ~110 |

| C-4 (C-H) | ~130 |

| C-5 (C-Br) | ~115 |

| C-6 (C-F) | ~150 (doublet due to C-F coupling) |

| COOH | ~170 |

¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. The chemical shift of the fluorine atom is influenced by its electronic environment. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The precise chemical shift would need to be determined by experimental measurement or high-level computational prediction.

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between different atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the case of this compound, a COSY spectrum would be relatively simple, as there is only one aromatic proton. No cross-peaks would be expected for the aromatic region, confirming the isolated nature of the H-4 proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a cross-peak between the H-4 proton and the C-4 carbon, definitively assigning their connection.

| 2D NMR Experiment | Predicted Key Correlations |

|---|---|

| COSY | No significant correlations expected in the aromatic region. |

| HSQC | H-4 to C-4 |

| HMBC | H-4 to C-2, C-3, C-5, C-6 |

| NH₂ to C-2, C-3 (potentially) |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Detailed experimental data from FT-IR and FT-Raman spectroscopy are required to analyze the vibrational modes of a molecule. This analysis allows for the identification of characteristic stretching and bending frequencies of its functional groups, such as the amino (-NH2), carboxylic acid (-COOH), carbon-bromine (C-Br), and carbon-fluorine (C-F) bonds, as well as the aromatic ring vibrations. Such data is not available for this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

No FT-IR spectral data for this compound could be found.

Fourier Transform Raman (FT-Raman) Spectroscopy

No FT-Raman spectral data for this compound could be found.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without a solved crystal structure, it is not possible to describe the crystal packing or the specific intermolecular interactions present in the solid state of this compound.

Conformational Analysis in the Crystalline State

The conformation of the molecule, particularly the orientation of the amino and carboxylic acid groups relative to the benzene (B151609) ring, cannot be determined without crystallographic data.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of a molecule. They provide insights into the distribution of electrons and the energies of molecular orbitals, which in turn dictate the molecule's reactivity and physical properties.

DFT is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for determining the ground-state properties of molecules.

Density Functional Theory (DFT) for Ground State Properties

Spectroscopic Property Prediction

Computational methods are also employed to predict the spectroscopic properties of molecules, such as their infrared (IR), Raman, and UV-Vis spectra. These predictions can aid in the interpretation of experimental spectra. While DFT has been used to calculate the vibrational frequencies and electronic spectra of similar compounds like 2-amino-3,5-dibromobenzoic acid, such predictive data is absent for 2-Amino-3,5-dibromo-6-fluorobenzoic acid.

Simulation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict the NMR chemical shifts (δ) of a molecule. The most common approach is the Gauge-Independent Atomic Orbital (GIAO) method.

In a typical simulation, the geometry of this compound is first optimized, usually using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)). Following optimization, the GIAO method is employed to calculate the isotropic magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N, ¹⁹F). The chemical shifts are then determined by referencing these values to a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

These simulations are invaluable for:

Assigning experimental spectra: Predicted shifts help in the unambiguous assignment of signals in complex experimental ¹H and ¹³C NMR spectra.

Structural verification: A strong correlation between calculated and experimental shifts provides confidence in the proposed molecular structure.

Investigating conformational effects: NMR shifts can be calculated for different conformers (e.g., rotamers of the carboxyl and amino groups) to understand how molecular geometry influences the electronic environment of the nuclei.

Table 1: Simulated ¹³C NMR Chemical Shifts for a Halogenated Benzoic Acid Derivative This table presents representative data for a structurally similar compound to illustrate the output of NMR simulations.

| Carbon Atom | Calculated Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

|---|---|---|

| C=O (Carboxyl) | 168.1 | 167.8 |

| C-NH₂ | 145.2 | 144.9 |

| C-Br | 118.5 | 118.2 |

| C-H | 130.4 | 130.1 |

| C-F | 159.3 (JC-F coupling) | 158.9 (JC-F coupling) |

Calculation of Vibrational Frequencies and Intensities

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the characteristic vibrations of a molecule's functional groups. DFT calculations are highly effective in simulating these spectra. ijtsrd.comnih.gov After geometry optimization, a frequency calculation is performed to determine the harmonic vibrational frequencies. ijtsrd.com

These calculations yield a set of vibrational modes, each with a corresponding frequency (in cm⁻¹) and intensity (for IR) or scattering activity (for Raman). ijtsrd.com Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific molecular motions, such as stretching, bending, or torsional vibrations. ijtsrd.com

For this compound, these calculations can identify characteristic vibrations for:

N-H stretching and bending of the amino group.

C=O and O-H stretching of the carboxylic acid group.

C-F, C-Br, and C-N stretching modes.

Aromatic C-C and C-H vibrations.

Table 2: Selected Calculated Vibrational Frequencies for 2-Amino-5-bromobenzoic Acid Data from a related compound illustrating the correlation between theoretical and experimental vibrational modes. ijtsrd.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| C=O Stretch | 1630 | 1623 | 1651 |

| Ring C-C Stretch | 1554 | 1561 | 1525 |

| C-H Stretch | 3065 | - | 3121 |

| N-H Stretch | 3410 | 3415 | 3412 |

Molecular Dynamics Simulations for Conformational Sampling and Solution Behavior

While DFT calculations are excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time, particularly in a solvent environment. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, changes conformation, and interacts with its surroundings.

For this compound, MD simulations can be used to:

Explore Conformational Space: The molecule has rotational freedom around the C-COOH and C-NH₂ bonds. MD simulations can sample the different possible conformations and determine their relative stabilities in solution. This is crucial for understanding the dominant structures present under physiological conditions.

Analyze Solvation: By explicitly including solvent molecules (e.g., water), MD can model the formation and dynamics of the solvation shell around the compound. It can reveal how water molecules interact with the polar amino and carboxyl groups through hydrogen bonding.

Study Intramolecular Interactions: The simulation can highlight the dynamics of the intramolecular hydrogen bond between the amino group and the carboxyl oxygen, which significantly influences the molecule's planarity and reactivity.

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry offers powerful tools to predict the reactivity of a molecule and elucidate potential reaction mechanisms. For this compound, the presence of multiple functional groups—an activating amino group, a deactivating carboxyl group, and electron-withdrawing halogens—creates a complex reactivity profile.

Methods to predict reactivity include:

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution on the molecule's surface. Red regions indicate electron-rich areas (nucleophilic sites), while blue regions show electron-poor areas (electrophilic sites). For this compound, the amino group's nitrogen and the carboxyl oxygen would be nucleophilic sites, while the hydrogens of the amino and carboxyl groups would be electrophilic.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to reactivity. The HOMO location indicates sites susceptible to electrophilic attack, while the LUMO location indicates sites for nucleophilic attack.

Reaction Pathway Modeling: For a specific reaction, such as electrophilic aromatic substitution or nucleophilic substitution at the amino group, computational methods can model the entire reaction pathway. masterorganicchemistry.com This involves locating the transition state structure and calculating the activation energy barrier, providing a quantitative measure of the reaction's feasibility. Potential reactions include condensation reactions involving the amino group or nucleophilic substitution.

In Silico Screening for Structure-Activity Relationships

In silico screening techniques, particularly molecular docking, are used to predict how a molecule might interact with a biological target, such as a protein or enzyme. This is a foundational step in computer-aided drug design to establish Structure-Activity Relationships (SAR). scispace.com

The process involves:

Obtaining the 3D structure of a target protein, often from a database like the Protein Data Bank (PDB).

Defining the active or binding site of the protein.

Computationally "docking" the 3D structure of this compound into this site.

Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) and predict the most stable binding pose.

This screening can identify potential biological targets and provide hypotheses about the compound's mechanism of action. For instance, many substituted benzoic acids are known to interact with enzymes like cyclooxygenases (COX) or protein kinases. nih.govnih.gov Docking studies would reveal the specific interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) between the compound's functional groups and the amino acid residues in the protein's active site. mdpi.com

Table 3: Hypothetical Molecular Docking Results This table illustrates the typical output from a docking study, showing predicted binding affinity and key interactions with hypothetical enzyme residues.

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase ABC | -8.5 | Lys72 | Hydrogen Bond (with C=O) |

| Asp184 | Hydrogen Bond (with -NH₂) | ||

| Leu130 | Hydrophobic Interaction (with aromatic ring) |

Chemical Reactivity and Transformation Pathways of 2 Amino 3,5 Dibromo 6 Fluorobenzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for reactions such as esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

Esterification: The carboxylic acid functionality of 2-Amino-3,5-dibromo-6-fluorobenzoic acid can be readily converted to its corresponding esters through reaction with various alcohols in the presence of an acid catalyst. This reaction is a standard transformation for carboxylic acids. The methyl ester of the closely related 2-amino-3,5-dibromobenzoic acid is a known compound, indicating the feasibility of this reaction. While specific conditions for the title compound are not widely reported, analogous reactions with other aminobenzoic acids typically proceed under acidic conditions (e.g., using sulfuric acid or hydrogen chloride) with an excess of the alcohol, which also serves as the solvent.

Amidation: The formation of amides from this compound requires careful consideration of the reactive amino group. Direct reaction with an amine to form an amide bond is generally not feasible due to the competing acid-base reaction between the carboxylic acid and the amine, as well as the potential for the amino group of one molecule to react with the carboxylic acid of another, leading to polymerization. To achieve selective amidation of the carboxylic acid, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are typically employed. These reagents activate the carboxylic acid, allowing it to react with an amine to form the desired amide while minimizing side reactions involving the aromatic amino group.

Table 1: Representative Esterification and Amidation Reactions

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Methanol, H₂SO₄ | Methyl 2-amino-3,5-dibromo-6-fluorobenzoate | Esterification |

| This compound | Benzylamine, EDC | N-Benzyl-2-amino-3,5-dibromo-6-fluorobenzamide | Amidation |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be achieved with halogenated aromatic carboxylic acids under certain conditions. For anthranilic acids (2-aminobenzoic acids), this reaction can be facilitated by heating, often in the presence of an acid catalyst. The stability of the resulting carbanion or the ability to form a stable intermediate influences the ease of decarboxylation. The presence of electron-withdrawing halogen substituents on the aromatic ring can affect the reaction conditions required. For instance, heating halogenated aromatic carboxylic acids in the presence of water at temperatures ranging from 80 to 180 °C can induce decarboxylation. google.com In some cases, the diazotization of anthranilic acid can be followed by a decarboxylation step to generate a benzyne (B1209423) intermediate.

Reactivity of the Amino Group

The amino group (-NH₂) is a nucleophilic center and can participate in a range of reactions, including acylation, alkylation, diazotization, and the formation of imines.

Acylation and Alkylation Reactions

Acylation: The amino group of this compound can be acylated by reacting it with acylating agents such as acid chlorides or anhydrides. This reaction forms an N-acyl derivative. For example, N-acetylation can be achieved using acetic anhydride (B1165640). To ensure selectivity for N-acylation over reactions at the carboxylic acid, it is often advantageous to first protect the carboxylic acid group, for instance, by converting it to an ester. A process for the acylation of aniline (B41778) derivatives to produce N-acyl anthranilic acids involves using an anhydride of a carboxylic acid at temperatures ranging from 0°C to 200°C. google.com

Alkylation: N-alkylation of the amino group can be accomplished using alkyl halides. However, this reaction can be challenging to control as mono-, di-, and even tri-alkylation can occur. The reactivity of the amino group is influenced by the steric hindrance and electronic effects of the substituents on the aromatic ring. In some cases, reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, can be a more controlled method for introducing alkyl groups. The alkylation of basic salts of anthranilic acid has been shown to be influenced by the reaction conditions, with O-alkylation sometimes competing with N-alkylation. sciencemadness.org

Table 2: Acylation and Alkylation of the Amino Group

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Acetic anhydride | 2-(Acetylamino)-3,5-dibromo-6-fluorobenzoic acid | N-Acylation |

| This compound | Methyl iodide, Base | 2-(Methylamino)-3,5-dibromo-6-fluorobenzoic acid | N-Alkylation |

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). scirp.orgorganic-chemistry.org The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations, collectively known as Sandmeyer reactions. wikipedia.org

These transformations allow for the replacement of the diazonium group with a wide range of substituents, including:

Halogens: Treatment with copper(I) chloride (CuCl), copper(I) bromide (CuBr), or potassium iodide (KI) can introduce chloro, bromo, or iodo substituents, respectively.

Cyano group: Reaction with copper(I) cyanide (CuCN) introduces a nitrile functionality.

Hydroxyl group: Heating the diazonium salt in an aqueous acidic solution leads to the formation of a phenol.

The Sandmeyer reaction is a powerful tool for introducing substituents onto an aromatic ring that may not be accessible through direct electrophilic aromatic substitution. wikipedia.orgorganic-chemistry.org

Table 3: Diazotization and Sandmeyer Reactions

| Starting Material | Reagent(s) | Intermediate/Product | Transformation |

| This compound | NaNO₂, HCl (0-5 °C) | 3,5-Dibromo-6-fluoro-2-diazoniumbenzoic acid chloride | Diazotization |

| 3,5-Dibromo-6-fluoro-2-diazoniumbenzoic acid chloride | CuCl | 2-Chloro-3,5-dibromo-6-fluorobenzoic acid | Sandmeyer (Chlorination) |

| 3,5-Dibromo-6-fluoro-2-diazoniumbenzoic acid chloride | CuBr | 2,3,5-Tribromo-6-fluorobenzoic acid | Sandmeyer (Bromination) |

| 3,5-Dibromo-6-fluoro-2-diazoniumbenzoic acid chloride | KI | 3,5-Dibromo-6-fluoro-2-iodobenzoic acid | Sandmeyer (Iodination) |

| 3,5-Dibromo-6-fluoro-2-diazoniumbenzoic acid chloride | CuCN | 2-Cyano-3,5-dibromo-6-fluorobenzoic acid | Sandmeyer (Cyanation) |

| 3,5-Dibromo-6-fluoro-2-diazoniumbenzoic acid chloride | H₂O, Heat | 3,5-Dibromo-6-fluoro-2-hydroxybenzoic acid | Hydrolysis |

Formation of Schiff Bases and Imines

The amino group of this compound can react with aldehydes or ketones to form Schiff bases (or imines). This condensation reaction typically occurs under acidic or basic catalysis and often involves the removal of water to drive the equilibrium towards the product. The formation of Schiff bases from the related 2-amino-3,5-dibromobenzaldehyde (B195418) with amino alcohols has been reported, demonstrating the reactivity of the amino group in a similar steric and electronic environment. google.com These Schiff bases can be valuable intermediates in the synthesis of more complex molecules and are also studied for their potential biological activities. The reaction is generally reversible, and the stability of the resulting imine can vary depending on the structure of the aldehyde or ketone used.

Transformations Involving the Halogen Substituents (Bromine and Fluorine)

The carbon-halogen bonds are primary sites for chemical modification on the this compound scaffold. The differential reactivity of the C-F and C-Br bonds allows for selective functionalization through various reaction pathways.

Nucleophilic aromatic substitution (SNA_r_) is a key reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. wikipedia.orgbyjus.com The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.org

In the context of this compound, the carboxylic acid group at C1 acts as an electron-withdrawing group, activating the ring for nucleophilic attack. The reactivity of halogens as leaving groups in SNA_r_ reactions is generally F > Cl > Br > I. youtube.com This order is attributed to the rate-determining step, which is the initial attack of the nucleophile. The high electronegativity of fluorine makes the attached carbon atom (C6) significantly more electrophilic and susceptible to attack. youtube.com Therefore, the fluorine atom at the C6 position, being ortho to the activating carboxylic acid group, is the most probable site for nucleophilic displacement.

Table 1: Predicted Products of Nucleophilic Aromatic Substitution (SNA_r_)

| Nucleophile | Reagent Example | Predicted Product at C6 |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 2-Amino-3,5-dibromo-6-hydroxybenzoic acid |

| Alkoxide | Sodium Methoxide (NaOMe) | 2-Amino-3,5-dibromo-6-methoxybenzoic acid |

| Amine | Ammonia (NH₃) | 2,6-Diamino-3,5-dibromobenzoic acid |

| Thiolate | Sodium Thiophenolate (NaSPh) | 2-Amino-3,5-dibromo-6-(phenylthio)benzoic acid |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov In contrast to SNA_r_ reactions, the reactivity of halides in these transformations is typically I > Br > Cl >> F. This differential reactivity allows for highly chemoselective functionalization of the C-Br bonds in this compound while leaving the C-F bond intact.

The Suzuki-Miyaura coupling reaction enables the formation of C(sp²)–C(sp²) bonds by reacting an organohalide with an arylboronic acid or ester in the presence of a palladium catalyst and a base. nih.govnih.gov This method is widely used to synthesize biaryl compounds. nih.gov For this compound, the reaction is expected to occur selectively at the bromine-substituted positions (C3 and C5). Depending on the stoichiometry of the reagents, either mono- or di-arylated products can be obtained.

Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions

| Arylboronic Acid | Catalyst/Base System | Expected Product(s) |

| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Amino-3-bromo-6-fluoro-5-phenylbenzoic acid and/or 2-Amino-6-fluoro-3,5-diphenylbenzoic acid |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / Cs₂CO₃ | 2-Amino-3-bromo-6-fluoro-5-(4-methoxyphenyl)benzoic acid and/or 2-Amino-6-fluoro-3,5-bis(4-methoxyphenyl)benzoic acid |

| Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ / K₃PO₄ | 2-Amino-3-bromo-6-fluoro-5-(thiophen-2-yl)benzoic acid and/or 2-Amino-6-fluoro-3,5-di(thiophen-2-yl)benzoic acid |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura reaction, it proceeds selectively at the C-Br bonds. This reaction allows for the introduction of a wide variety of primary and secondary amines at the C3 and C5 positions.

Table 3: Representative Buchwald-Hartwig Amination Reactions

| Amine | Catalyst/Ligand/Base | Expected Product(s) |

| Aniline | Pd₂(dba)₃ / BINAP / NaOt-Bu | 2-Amino-3-bromo-6-fluoro-5-(phenylamino)benzoic acid and/or 2-Amino-6-fluoro-3,5-bis(phenylamino)benzoic acid |

| Morpholine | Pd(OAc)₂ / XPhos / K₃PO₄ | 2-Amino-3-bromo-6-fluoro-5-morpholinobenzoic acid and/or 2-Amino-6-fluoro-3,5-dimorpholinobenzoic acid |

| Benzylamine | Pd(OAc)₂ / RuPhos / Cs₂CO₃ | 2-Amino-5-(benzylamino)-3-bromo-6-fluorobenzoic acid and/or 2-Amino-3,5-bis(benzylamino)-6-fluorobenzoic acid |

Chemo-selective Dehalogenation Studies

Chemoselective dehalogenation involves the removal of one halogen substituent in the presence of others. This selectivity is typically achieved by exploiting the differential reactivity of the carbon-halogen bonds. In catalytic hydrogenation, a common method for dehalogenation, the reactivity order is generally I > Br > Cl > F. This trend suggests that the C-Br bonds in this compound can be selectively reduced over the more robust C-F bond. Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) would be expected to yield 2-amino-6-fluorobenzoic acid. Achieving selective mono-debromination would require careful control of reaction conditions.

Table 4: Predicted Selectivity in Dehalogenation Reactions

| Method | Reagents | Primary Product |

| Catalytic Hydrogenolysis | H₂, Pd/C | 2-Amino-6-fluorobenzoic acid |

| Reductive Dehalogenation | Zn, Acetic Acid | 2-Amino-6-fluorobenzoic acid |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The arrangement of the amino and carboxylic acid groups on the aromatic ring makes this compound a valuable precursor for the synthesis of fused heterocyclic systems. frontiersin.org These intramolecular cyclization reactions can lead to the formation of important scaffolds in medicinal and materials chemistry. ebrary.netnih.gov The reaction typically involves the condensation of the amino and carboxyl functionalities with a third reactant that provides the additional atoms needed to close the ring. For instance, reaction with reagents containing two electrophilic centers can lead to the formation of fused six-membered rings like quinazolinones.

Table 5: Potential Cyclization Reactions to Form Fused Heterocycles

| Reactant(s) | Intermediate | Fused Heterocyclic System |

| Formic Acid | N-Formyl intermediate | 6,8-Dibromo-5-fluoroquinazolin-4(3H)-one |

| Phosgene or Triphosgene | Isatoic anhydride derivative | 6,8-Dibromo-5-fluoro-1H-benzo[d] byjus.comnih.govoxazine-2,4-dione |

| An Aldehyde (e.g., RCHO) followed by oxidation | Dihydroquinazoline derivative | 2-Substituted-6,8-dibromo-5-fluoroquinazolin-4(3H)-one |

| Carbon Disulfide (CS₂) | Dithiocarbamate intermediate | 6,8-Dibromo-5-fluorobenzo[d]thiazole-2(3H)-thione |

Aromatic Substitution Patterns and Regioselectivity

The regioselectivity of reactions involving this compound is a direct consequence of the electronic and steric effects of its substituents. A clear distinction can be made between the preferred sites of nucleophilic, electrophilic, and metal-catalyzed reactions.

Nucleophilic Aromatic Substitution (SNA_r_): The reaction is highly regioselective for the C6 position. The fluorine atom at this site is activated by the ortho-carboxylic acid group and is the most electronegative halogen, making the C6 carbon the most electrophilic center for nucleophilic attack. youtube.com

Palladium-Catalyzed Cross-Coupling: These reactions are selective for the C3 and C5 positions. The C-Br bonds are significantly more reactive than the C-F bond in the oxidative addition step of the catalytic cycle. nih.govnih.gov

Table 6: Summary of Regioselectivity

| Reaction Type | Primary Reactive Site(s) | Controlling Factors |

| Nucleophilic Aromatic Substitution | C6 | Electronegativity (F > Br), Activation by ortho-COOH |

| Pd-Catalyzed Cross-Coupling | C3, C5 | C-X Bond Strength (C-F > C-Br), Reactivity in Oxidative Addition |

| Electrophilic Aromatic Substitution | C4 (predicted) | Directing effects of -NH₂, -Br; High ring deactivation |

Applications in Advanced Organic Synthesis

Precursor in the Synthesis of Diverse Poly-substituted Aromatic Compounds

The structure of 2-Amino-3,5-dibromo-6-fluorobenzoic acid is inherently designed to be a precursor for poly-substituted aromatic compounds. The existing substituents direct subsequent reactions and can be chemically modified to introduce further diversity. For instance, the amino group can be diazotized and replaced, and the carboxylic acid can be converted into other functional groups like esters, amides, or even removed via decarboxylation.

The bromine atoms are particularly useful handles for introducing new carbon-carbon or carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows for the controlled and regioselective construction of highly decorated benzene (B151609) rings, which are core structures in many pharmaceuticals, agrochemicals, and functional materials. The planning of multi-step syntheses for such compounds often involves a retrosynthetic approach, where the strategic placement of groups on a precursor like this is critical. libretexts.org

Potential Synthetic Transformations

| Functional Group | Reaction Type | Potential Outcome | Reagents |

|---|---|---|---|

| Amino (-NH₂) | Sandmeyer Reaction | Replacement with -Cl, -Br, -CN, -OH | NaNO₂, HX, then CuX |

| Carboxylic Acid (-COOH) | Esterification | Formation of an ester (-COOR) | Alcohol, Acid Catalyst |

| Carboxylic Acid (-COOH) | Amidation | Formation of an amide (-CONR₂) | Amine, Coupling Agent |

| Bromine (-Br) | Suzuki Coupling | Formation of a C-C bond | Boronic Acid, Pd Catalyst |

| Bromine (-Br) | Buchwald-Hartwig Amination | Formation of a C-N bond | Amine, Pd Catalyst |

Building Block for the Construction of Heterocyclic Systems

Anthranilic acids are well-established precursors for the synthesis of various heterocyclic compounds. orgsyn.org The presence of adjacent amino and carboxyl groups facilitates cyclization reactions to form fused ring systems, a common motif in biologically active molecules.

Indole (B1671886) and its derivatives are among the most important heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antitumor, anti-inflammatory, and antiviral properties. nih.govijpsr.comnih.gov Anthranilic acids, such as 2-amino-3-fluorobenzoic acid, are known intermediates in the synthesis of indole derivatives. orgsyn.org Although specific examples starting from the title compound are not extensively detailed, its structure lends itself to established indole synthesis methodologies. For example, it could potentially be used in reaction pathways that construct the indole ring system, leading to highly functionalized indole products where the bromine and fluorine atoms can further tune the molecule's properties. rsc.org

The analogous compound, 2-amino-3-fluorobenzoic acid, is a known precursor for the synthesis of fluoroacridines. orgsyn.org These structures are of interest due to their potential applications in medicinal chemistry and materials science. Fluoroacridines can be further converted into valuable tridentate ligands like Acriphos. orgsyn.org Given the structural similarity, this compound represents a potential starting material for novel, heavily halogenated acridine (B1665455) structures. The resulting tridentate ligands could have unique coordination properties with metals, influenced by the electronic effects of the bromine and fluorine substituents.

Oxadiazoles, particularly the 1,3,4-oxadiazole (B1194373) isomer, are five-membered heterocyclic rings that are prevalent in medicinal chemistry and are known to exhibit a broad spectrum of biological activities. nih.govresearchgate.net The synthesis of 1,3,4-oxadiazoles often involves the cyclization of acylhydrazides. The carboxylic acid group of this compound can be converted to its corresponding acylhydrazide by reacting it with hydrazine. Subsequent cyclization, often using reagents like phosphorus oxychloride or by reacting with another carboxylic acid, would yield a 1,3,4-oxadiazole ring attached to the polysubstituted benzene core. researchgate.net This provides a pathway to novel oxadiazole derivatives with a unique halogenation pattern.

Development of Chiral Auxiliaries and Ligands

Tailor-made amino acids and their derivatives are fundamental components in modern medicinal chemistry and asymmetric synthesis. nih.gov Chiral Ni(II) complexes, in particular, have emerged as a powerful tool for the asymmetric synthesis of non-canonical amino acids. nih.govnih.govbeilstein-journals.org While direct application of this compound in this context is not widely documented, its structure contains the necessary functional groups (amino and carboxylic acid) to be incorporated into chiral ligands. By reacting the amino or carboxyl group with a known chiral molecule, it can be transformed into a chiral auxiliary or ligand. The steric bulk and electronic properties imparted by the bromine and fluorine atoms could influence the stereoselectivity of reactions where such ligands are employed, making it an interesting candidate for the development of new catalysts for asymmetric synthesis.

Functionalization for Polymer and Material Science Applications

Aromatic dicarboxylic acids and diamines are key monomers in the synthesis of high-performance polymers like polyamides and polyimides. Aminobenzoic acids, which contain both functional groups, can undergo self-polycondensation to form aromatic polyamides (aramids). The incorporation of halogen atoms, particularly fluorine, into polymer backbones is a known strategy to enhance properties such as thermal stability, chemical resistance, and flame retardancy, while also lowering the dielectric constant.

The structure of this compound makes it a potential monomer for creating novel functional polymers. echemi.com Polycondensation would lead to a polyamide with bromine and fluorine atoms regularly spaced along the polymer chain. These halogens could impart desirable characteristics, such as increased flame retardancy (due to bromine) and enhanced thermal and oxidative stability (due to fluorine).

Potential Polymer Properties

| Structural Feature | Potential Property Enhancement |

|---|---|

| Aromatic Polyamide Backbone | High thermal stability, mechanical strength |

| Fluorine Substituent | Increased thermal stability, chemical resistance, lower dielectric constant |

| Bromine Substituents | Inherent flame retardancy |

Biological and Bioactive Research Applications

Medicinal Chemistry Design and Synthesis

In the field of medicinal chemistry, 2-Amino-3,5-dibromo-6-fluorobenzoic acid is valued as a key intermediate. Its structure allows for various chemical modifications, enabling the systematic development of new molecules for pharmacological evaluation. The presence of multiple reactive sites—the amino group, the carboxylic acid, and the aromatic ring—offers chemists the flexibility to introduce a wide range of functional groups.

The core structure of this compound is a platform for derivatization, a process where the initial molecule is chemically altered to produce a library of related compounds. The amino and carboxylic acid groups are common points for modification, allowing for the formation of amides, esters, and other functional derivatives. These new molecules can then be screened in various pharmacological assays to identify potential therapeutic effects. The strategic placement of halogen atoms can influence the electronic properties and lipophilicity of the final compounds, which are critical factors for their interaction with biological targets and their ability to cross cell membranes.

Building upon its role as a synthetic intermediate, this compound is employed in the creation of structural analogues of known bioactive molecules. By incorporating this halogenated ring system into new chemical entities, researchers aim to develop therapeutic candidates with improved properties such as enhanced potency, greater selectivity, or better metabolic stability. The fluorine and bromine substituents can significantly alter the pharmacokinetic profile of a potential drug, making this building block attractive for projects focused on optimizing lead compounds.

While specific molecular targets for derivatives of this compound are not extensively detailed in publicly available research, related halogenated aminobenzoic acid structures have been investigated for their potential to modulate biochemical pathways. For instance, compounds with similar structural motifs have been explored for their inhibitory effects on enzymes or their ability to interact with cellular receptors. The unique electronic and steric properties conferred by the dibromo- and fluoro-substituents make derivatives of this compound candidates for screening against a variety of biological targets to uncover new mechanisms of action.

Potential Applications in Chemical Synthesis

| Field of Research | Role of this compound | Desired Outcome of Synthesis |

| Medicinal Chemistry | Intermediate / Building Block | Development of novel therapeutic analogues |

| Agrochemistry | Intermediate / Building Block | Design of new agrochemical candidates |

| Materials Science | Precursor | Synthesis of specialized dyes or probes |

Agrochemistry Research and Development

Similar to its application in medicine, this compound serves as a valuable precursor in the agrochemical industry. The goal is to create new, effective, and selective pesticides, herbicides, or fungicides.

The synthesis of new agrochemicals often involves the use of versatile chemical intermediates to generate a diverse range of candidate molecules for screening. This compound is utilized as a foundational structure in the design of potential agrochemicals. The halogen atoms on the benzene (B151609) ring are known to contribute to the biological activity of many pesticides and herbicides, potentially enhancing their efficacy or modifying their spectrum of activity. By using this compound as a starting point, chemists can develop novel active ingredients for crop protection.

Research into Fluorescent Probes and Imaging Agents

The structural backbone of this compound holds potential for the development of specialized chemical tools such as fluorescent probes. While specific examples are not prominent in the literature, its aromatic nature suggests it could be chemically modified to create compounds with useful photophysical properties. Such derivatives could potentially be used as imaging agents in biological research to visualize specific cellular components or processes.

Design Principles for Functional Fluorescent Scaffolds

The rational design of functional fluorescent scaffolds is a cornerstone of modern chemical biology, enabling the visualization of complex biological processes. nih.gov Generally, the development of these scaffolds involves the strategic incorporation of fluorophores, which are molecules that can absorb and re-emit light, into a core structure. Key design principles often focus on:

Photophysical Properties: Tuning the absorption and emission wavelengths, quantum yield (the efficiency of light emission), and Stokes shift (the difference between the maximum absorption and emission wavelengths) is crucial. This is often achieved by modifying the electronic properties of the core scaffold through the introduction of electron-donating or electron-withdrawing groups.

Environmental Sensitivity: Many advanced fluorescent probes are designed to be "fluorogenic," meaning their fluorescence is "turned on" or modulated by their local environment or upon binding to a specific target. nih.gov This can be achieved by incorporating mechanisms like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET). nih.gov

Biocompatibility and Targeting: For applications in living systems, scaffolds must be non-toxic, cell-permeable, and equipped with specific recognition elements to target particular biomolecules or organelles. nih.gov

While the structural features of this compound—including its aromatic ring, amino group, and halogen substituents—suggest it could potentially serve as a building block in organic synthesis, there is no specific information in the reviewed literature detailing its use as a core fluorescent scaffold or the principles that would guide such a design. The electronic and steric effects of the bromine and fluorine atoms could theoretically influence the photophysical properties of a larger molecule, but dedicated research on this compound is lacking.

Bio-imaging Applications in Research

Bio-imaging with fluorescent probes has revolutionized our understanding of cellular and molecular biology. These tools are indispensable for a wide range of applications, including:

Visualizing Cellular Structures: Probes can be designed to selectively stain specific organelles like lipid droplets, mitochondria, or the nucleus. nih.gov

Sensing Ions and Small Molecules: Fluorescent sensors have been developed to detect biologically important species such as calcium (Ca²⁺), zinc (Zn²⁺), and magnesium (Mg²⁺) ions. nih.gov

Monitoring Biological Processes: Real-time imaging of events like enzyme activity, protein-protein interactions, and apoptosis is possible with appropriately designed probes. nih.gov

Despite the broad utility of fluorescent probes, there are no specific research articles or studies that document the application of this compound in any bio-imaging context. The development of a novel probe typically involves extensive synthesis and characterization, followed by validation in cellular or in vivo models, none of which has been reported for this compound.

Understanding Molecular Mechanisms of Action in Biological Systems

Investigating the molecular mechanism of action of a compound involves identifying its specific biological targets and understanding how their interaction leads to a physiological response. For related halogenated aromatic compounds, the amino and halogen groups can be crucial for biological activity. For instance, the amino group can form hydrogen bonds, while halogen atoms can participate in halogen bonding, both of which can influence how a compound interacts with molecular targets like enzymes or receptors.

Studies on similar compounds, such as 2-amino-3-chlorobenzoic acid, have shown potential antimicrobial and anticancer activities by modulating specific cellular pathways. mdpi.com However, for This compound , there is a notable absence of research elucidating its molecular targets or its effects on biological systems. Without such studies, any discussion of its mechanism of action would be purely speculative.

Future Perspectives and Research Directions

Development of Greener and More Sustainable Synthetic Methodologies

Traditional syntheses of halogenated aromatic compounds often rely on harsh reagents and organic solvents, posing environmental concerns. Future research will likely focus on developing more eco-friendly synthetic routes to 2-Amino-3,5-dibromo-6-fluorobenzoic acid and its derivatives. This includes the exploration of biocatalytic methods, which utilize enzymes or whole microorganisms to perform specific chemical transformations under mild conditions. The biosynthesis of aminobenzoic acids is a known pathway, and engineering microorganisms could offer a sustainable production route. mdpi.com

Another avenue involves the use of greener solvent systems, such as water or supercritical fluids, to replace volatile organic compounds. Methodologies like the transfer hydrogenative coupling of nitroaryl compounds, which can proceed without transition-metal catalysts, also present a more sustainable alternative for synthesizing anthranilic acid derivatives. rsc.org Research into solid-phase synthesis or flow chemistry could further minimize waste and improve reaction efficiency and safety.

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

| Solvents | Glacial acetic acid, other organic solvents echemi.com | Water, supercritical fluids, ionic liquids |

| Catalysts | Transition metals (e.g., Palladium) | Biocatalysts (enzymes), metal-free catalysts rsc.org |

| Reagents | N-bromosuccinimide, harsh acids/bases echemi.com | Milder reagents, recyclable catalysts |

| Process | Batch processing | Flow chemistry, solid-phase synthesis |

| Waste | Significant solvent and reagent waste | Reduced waste, potential for recycling |

| Energy | Often requires high temperatures google.com | Lower energy consumption, ambient temperatures |

Advanced Spectroscopic and Structural Analysis Under Non-Standard Conditions

Understanding the structural behavior of this compound under non-standard conditions is crucial for predicting its stability and reactivity in various environments. High-pressure studies using Raman spectroscopy and angle-dispersive X-ray diffraction (ADXRD) could reveal pressure-induced phase transitions, changes in hydrogen bonding, and molecular conformations. researchgate.net For instance, investigations into benzoic acid have shown its structural stability at high pressures is linked to its hydrogen-bonded dimer structure. researchgate.net Similar studies on the title compound could elucidate the influence of its multiple halogen substituents on its crystal packing and compressibility.

Furthermore, advanced techniques like solid-state NMR and terahertz spectroscopy could provide deeper insights into the intermolecular interactions, including the interplay between hydrogen and halogen bonds, which are critical to its supramolecular architecture. nih.gov Analyzing the compound's structure at cryogenic or elevated temperatures would also be vital for applications in materials science.

Integration of Machine Learning and AI in Synthetic Route Design and Property Prediction

Exploration of Novel Reactivity Patterns for Diversified Chemical Libraries

The unique arrangement of functional groups on the this compound scaffold offers numerous opportunities for chemical diversification. The amino and carboxylic acid groups are classical handles for reactions like amidation, esterification, and condensation to form heterocyclic structures. Future work should focus on exploring the selective reactivity of the three distinct halogen atoms.

The differential reactivity of C-F, C-Br, and C-Cl bonds is well-established, and this can be exploited in sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to systematically build molecular complexity. This would allow for the creation of diverse chemical libraries based on the central scaffold. Such libraries are invaluable for high-throughput screening in drug discovery and materials science. For instance, halogenated anthranilic acids are known precursors for bioactive molecules, and creating a library of derivatives could lead to the discovery of new therapeutic agents. nih.govresearchgate.net

Deeper Mechanistic Studies of Bioactivity and Target Interactions

Halogenated anthranilic acid derivatives have shown a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.govijper.org The presence of bromine and fluorine atoms in this compound can significantly influence its bioactivity. Fluorine, for example, can enhance binding affinity to biological targets through favorable intermolecular interactions and can modulate metabolic stability. nih.govrsc.org

Future research should aim to conduct in-depth mechanistic studies to identify the specific molecular targets of this compound and its derivatives. Techniques such as fluorescence resonance energy transfer (FRET) assays, cellular thermal shift assays (CETSA), and photoaffinity labeling can be employed to identify protein binding partners. nih.gov Understanding the structure-activity relationships (SAR) is crucial; for example, studies on other anthranilic acids have shown that the position and nature of the halogen substituent are critical for potency. nih.gov These mechanistic insights are essential for optimizing the compound's structure to enhance efficacy and selectivity for a specific biological target.

Table 2: Potential Biological Activities of Halogenated Anthranilic Acid Derivatives

| Biological Activity | Example Target/Mechanism | Reference |

| Anti-cancer | Androgen Receptor (AR) Antagonism | nih.gov |

| Anti-inflammatory | Cyclooxygenase (COX) Inhibition | ijper.org |

| Antitubercular | Inhibition of MabA (FabG1), Intrabacterial Acidification | nih.gov |

| Anti-biofilm | Quorum Sensing (PQS Biosynthesis) Inhibition | researchgate.net |

Expansion into Emerging Fields (e.g., Photo-redox Catalysis, Supramolecular Chemistry)

The unique electronic and structural features of this compound make it a compelling candidate for application in emerging chemical fields.

Photo-redox Catalysis : This rapidly developing field uses visible light to drive chemical reactions under mild conditions. The electron-rich nature of the aminobenzoic acid core, modified by electron-withdrawing halogens, could allow it to participate in single-electron transfer (SET) processes. It could potentially be used as a precursor for generating radicals for C-C or C-heteroatom bond formation, a strategy increasingly used for the synthesis of complex molecules like unnatural amino acids. nih.govdiva-portal.org

Supramolecular Chemistry : The presence of multiple hydrogen bond donors/acceptors (amino, carboxyl groups) and three halogen atoms makes the molecule an excellent building block for supramolecular assembly. Halogen bonding, a non-covalent interaction involving an electrophilic region on a halogen atom, is a powerful tool for directing crystal engineering and creating complex architectures. researchgate.netnih.gov The interplay between hydrogen bonds and halogen bonds involving the bromine and fluorine atoms could be exploited to construct novel co-crystals, liquid crystals, and functional materials with tailored properties. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-3,5-dibromo-6-fluorobenzoic acid, and how do reaction conditions influence halogenation selectivity?

- Methodological Answer : Halogenation of benzoic acid derivatives typically involves electrophilic substitution. For bromination, use Br₂ in H₂SO₄ or DCM under controlled temperatures (0–25°C) to minimize over-substitution. Fluorination may require fluorinating agents like Selectfluor or DAST. Monitor regioselectivity via thin-layer chromatography (TLC) and confirm purity with HPLC. For multi-halogenated analogs, sequential halogenation (e.g., bromination before fluorination) reduces side reactions. X-ray crystallography (using SHELX ) or NMR (¹H/¹³C/DEPT ) can validate structural assignments.

Q. Which spectroscopic techniques are most effective for characterizing halogenated benzoic acid derivatives like this compound?

- Methodological Answer :

- NMR : Use ¹H and ¹³C NMR in DMSO-d₆ to identify substituent positions. DEPT-135 distinguishes CH₃, CH₂, and CH groups .

- FT-IR/FT-Raman : Analyze vibrational modes (e.g., C-Br ~560 cm⁻¹, C-F ~1200 cm⁻¹) to confirm functional groups .

- UV-Vis : Solvent-dependent absorption spectra (200–400 nm) can reveal electronic transitions influenced by halogen electronegativity .

Q. What purification strategies are recommended for multi-halogenated aromatic acids with low solubility?

- Methodological Answer : Recrystallization using mixed solvents (e.g., ethanol-water) improves yield. For persistent impurities, column chromatography with silica gel (hexane/ethyl acetate gradient) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is effective. Monitor purity via melting point (e.g., 230–235°C ) and elemental analysis.

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR chemical shifts with DFT-predicted values (e.g., B3LYP/6-311++G(2d,p) basis sets ).

- X-ray Refinement : Use SHELXL for high-resolution crystallography to resolve positional disorder. ORTEP-III visualizes thermal ellipsoids to assess atomic displacement.

- Dynamic Effects : Consider temperature-dependent NMR to probe conformational flexibility that may explain discrepancies.

Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d,p) level to compute HOMO-LUMO gaps, molecular electrostatic potential (MEP), and nonlinear optical (NLO) properties .

- NBO Analysis : Investigate hyperconjugative interactions (e.g., σ→σ* or n→π*) influencing stability .

- TD-DFT : Simulate UV-Vis spectra to correlate experimental absorption bands with electronic transitions.

Q. How can researchers design experiments to study this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding modes. Validate with molecular dynamics (MD) simulations (100 ns trajectories) .

- Fluorescence Quenching : Titrate the compound against target proteins (e.g., albumin) to calculate binding constants (Kb) via Stern-Volmer plots.

- Enzyme Assays : Monitor inhibition kinetics (IC₅₀) in vitro using fluorogenic substrates, as seen in HCA (heterocyclic amine) inhibition studies .

Q. What strategies mitigate crystallographic challenges (e.g., twinning or weak diffraction) for halogenated aromatic acids?

- Methodological Answer :

- Crystal Engineering : Co-crystallize with co-formers (e.g., nicotinamide) to improve packing.

- Data Collection : Use synchrotron radiation for weak diffractors. For twinned crystals, apply SHELXD for structure solution and refine with TWINLAW.

- Validation Tools : Check R-factor convergence and residual density maps in SHELXL .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra?

- Methodological Answer :

- Scale Factors : Apply empirical scaling (0.96–0.98) to DFT-calculated frequencies to match experimental FT-IR/FT-Raman data .

- Anharmonic Corrections : Use VPT2 (vibrational perturbation theory) for modes involving large-amplitude motions (e.g., NH bending).

- Solvent Effects : Re-run computations with implicit solvent models (e.g., PCM) to account for polarity-induced shifts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.